N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
The compound N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide features a pyridazinone core substituted at position 3 with a 4-fluorophenyl group and at position 1 with an acetamide side chain containing a 4-fluorobenzyl moiety. This structure combines electron-withdrawing fluorine atoms and a planar pyridazinone ring, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKIBKYQMLHDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, where the pyridazinone core is reacted with 4-fluorobenzyl halides in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Studies have indicated that compounds similar to N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with pyridazinone structures have shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties
- Anti-inflammatory Effects
Table 1: Comparative Analysis of Biological Activities
Case Studies
-
Anticancer Research
- A study published in Frontiers in Chemistry explored the anticancer potential of pyridazinone derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cells, attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation .
- Antimicrobial Evaluation
- Inflammation Studies
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
- Compound 6c (): N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide Key Differences: Incorporates a 4-fluorophenylpiperazinyl group at position 3 of the pyridazinone and an antipyrine (pyrazolone) moiety on the acetamide side chain.
- Compound 5.3 (): N-(4-fluorobenzyl)-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(5-oxotetrazolo[1,5-c]quinazolin-6(5H)-yl)acetamide Key Differences: Replaces the pyridazinone with a tetrazoloquinazolinone scaffold. Impact: Shows 33.55% inhibition against renal cancer cell line UO-31, suggesting enhanced anticancer activity compared to pyridazinone derivatives .
Modifications to the Acetamide Side Chain
Compound 6h ():
3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide- Compound 8a (): N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide Key Differences: Substitutes the 4-fluorobenzyl group with a 4-bromophenyl and adds a methylthio-benzyl group.
Fluorine Substituent Positioning
- N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide (): Key Differences: Replaces the 4-fluorobenzyl group with 3-chlorobenzyl and introduces a piperazinyl-fluorophenyl group.
Key Research Findings
Pyridazinones with halogenated side chains (e.g., 8a) show promise in targeting hydrophobic enzyme pockets .
Synthetic Yields and Feasibility: Pyridazinone derivatives with piperazinyl groups (e.g., 6c, 6h) are synthesized in moderate yields (42–63%), indicating challenges in introducing bulky substituents . Bromine- or iodine-substituted acetamides (e.g., 8a, 8b) exhibit lower yields (10–46%), likely due to steric hindrance during coupling reactions .
Spectroscopic Signatures: IR spectra of pyridazinone derivatives consistently show C=O stretches at 1642–1681 cm⁻¹, confirming the stability of the oxo group . ¹H-NMR data for antipyrine hybrids (e.g., 6c) reveal distinct shifts for pyrazolone protons (δ 2.1–2.3 ppm), aiding structural validation .
Biological Activity
N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a pyridazine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 458.5 g/mol. The compound features a fluorobenzyl group and a pyridazinone moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the pyridazine nucleus exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound have been explored in several studies.
Anticancer Activity
A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits potent inhibitory effects on various cancer cell lines. For instance:
- HDAC Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In studies involving human myelodysplastic syndrome (SKM-1) cell lines, this compound significantly increased acetyl-histone H3 levels and induced G1 cell cycle arrest, leading to apoptosis in these cancer cells .
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within the cell:
- HDAC Inhibition : By inhibiting HDACs, the compound alters gene expression patterns associated with tumor suppression.
- Cell Cycle Regulation : The induction of G1 arrest suggests that the compound may interfere with cell cycle progression, thereby limiting cancer cell proliferation.
Case Studies and Research Findings
A detailed examination of recent studies provides insights into the biological activity of this compound:
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-like properties of this compound:
- Absorption : The compound shows promising blood-brain barrier permeability.
- Distribution : High plasma protein binding was observed.
- Metabolism : Minimal interaction with CYP enzymes suggests low potential for drug-drug interactions.
- Toxicity : Initial toxicity assessments indicate a favorable safety profile in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
